4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is a complex organic compound that features a thiazole ring fused with an acenaphthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
The acenaphthene moiety is then introduced through a Friedel-Crafts acylation reaction, where acenaphthene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The final step involves the coupling of the thiazole-acenaphthene intermediate with 4-acetylbenzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the acetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of catalysts like iron or aluminum chloride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular processes by integrating into cell membranes or interacting with DNA .
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(4,5-dihydrothiazol-2-yl)benzamide: Similar structure but lacks the acenaphthene moiety.
4-acetyl-N-(4,5-dihydrobenzothiazol-2-yl)benzamide: Contains a benzothiazole ring instead of the acenaphthene-thiazole fusion.
Uniqueness
4-acetyl-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide is unique due to the presence of the acenaphthene moiety fused with the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .
Properties
IUPAC Name |
4-acetyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S/c1-12(25)13-5-8-15(9-6-13)21(26)24-22-23-20-17-4-2-3-14-7-10-16(19(14)17)11-18(20)27-22/h2-6,8-9,11H,7,10H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPBYBAFFLOUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.